molecular formula C17H17NO B13843275 (6R,7S)-7-(Naphthalen-2-yl)-1-azabicyclo[4.2.0]octan-8-one

(6R,7S)-7-(Naphthalen-2-yl)-1-azabicyclo[4.2.0]octan-8-one

Cat. No.: B13843275
M. Wt: 251.32 g/mol
InChI Key: QLTUOJHAYHRYLS-CVEARBPZSA-N
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Description

(6R,7S)-7-(Naphthalen-2-yl)-1-azabicyclo[420]octan-8-one is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7S)-7-(Naphthalen-2-yl)-1-azabicyclo[4.2.0]octan-8-one typically involves multiple steps, including the formation of the bicyclic core and the introduction of the naphthalen-2-yl group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(6R,7S)-7-(Naphthalen-2-yl)-1-azabicyclo[4.2.0]octan-8-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(6R,7S)-7-(Naphthalen-2-yl)-1-azabicyclo[4.2.0]octan-8-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6R,7S)-7-(Naphthalen-2-yl)-1-azabicyclo[4.2.0]octan-8-one involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (6R,7S)-7-(Phenyl)-1-azabicyclo[4.2.0]octan-8-one
  • (6R,7S)-7-(Benzyl)-1-azabicyclo[4.2.0]octan-8-one

Uniqueness

(6R,7S)-7-(Naphthalen-2-yl)-1-azabicyclo[4.2.0]octan-8-one is unique due to its naphthalen-2-yl group, which imparts distinct chemical and biological properties compared to similar compounds. This structural feature may enhance its binding affinity to certain molecular targets or alter its reactivity in chemical reactions, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

(6R,7S)-7-naphthalen-2-yl-1-azabicyclo[4.2.0]octan-8-one

InChI

InChI=1S/C17H17NO/c19-17-16(15-7-3-4-10-18(15)17)14-9-8-12-5-1-2-6-13(12)11-14/h1-2,5-6,8-9,11,15-16H,3-4,7,10H2/t15-,16+/m1/s1

InChI Key

QLTUOJHAYHRYLS-CVEARBPZSA-N

Isomeric SMILES

C1CCN2[C@H](C1)[C@@H](C2=O)C3=CC4=CC=CC=C4C=C3

Canonical SMILES

C1CCN2C(C1)C(C2=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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